molecular formula C5H10N2O B1347283 N-(propan-2-ylideneamino)acetamide CAS No. 3742-63-0

N-(propan-2-ylideneamino)acetamide

Cat. No.: B1347283
CAS No.: 3742-63-0
M. Wt: 114.15 g/mol
InChI Key: XLHDGJPPMZUJIM-UHFFFAOYSA-N
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Description

N-(propan-2-ylideneamino)acetamide is an organic compound with the molecular formula C5H10N2O . As an acetamide derivative featuring an imine group, this structure serves as a valuable scaffold in medicinal chemistry research. Compounds based on the acetamide core are frequently investigated for their biological activities; for instance, related N-phenylacetamide derivatives have been studied for their antiproliferative effects against various human cancer cell lines , and other acetamide analogues are explored as inhibitors of enzymes like carbonic anhydrase, which is a significant target in therapeutic development . This product is intended for research purposes as a chemical building block or intermediate in the synthesis and development of novel pharmacologically active molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(propan-2-ylideneamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4(2)6-7-5(3)8/h1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHDGJPPMZUJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287648
Record name N-(propan-2-ylideneamino)acetamide
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Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3742-63-0
Record name 3742-63-0
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Record name 3742-63-0
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(propan-2-ylideneamino)acetamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(propan-2-ylideneamino)acetamide from Acetone and Aminoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(propan-2-ylideneamino)acetamide, an N-acylhydrazone derivative, through the acid-catalyzed condensation of acetone and aminoacetamide. The document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines methods for the purification and characterization of the final product. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to successfully synthesize and validate this compound, fostering a deeper understanding of imine and hydrazone chemistry.

Introduction: The Significance of the N-Acylhydrazone Scaffold

The N-acylhydrazone moiety is a privileged structural motif in medicinal chemistry, recognized for its wide array of biological activities.[1] These compounds are known to exhibit anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties, among others. The versatility of the N-acylhydrazone scaffold stems from its unique combination of a nucleophilic amino group, an electrophilic carbonyl group, and a C=N double bond, which allows for diverse molecular interactions and chemical transformations. The synthesis of this compound serves as a fundamental example of the formation of this important class of compounds.

Mechanistic Insights: The Chemistry of Imine and Hydrazone Formation

The synthesis of this compound proceeds via an acid-catalyzed nucleophilic addition-elimination reaction, a classic method for the formation of imines and related derivatives like hydrazones.[2][3] Understanding the mechanism is paramount for optimizing reaction conditions and ensuring the desired outcome.

The reaction can be dissected into two primary stages:

  • Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen of acetone by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The lone pair of electrons on the terminal nitrogen of aminoacetamide then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration. The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon atom, expelling the water molecule and forming a protonated imine. A final deprotonation step by a weak base (such as the solvent or another molecule of the amine) yields the neutral this compound product and regenerates the acid catalyst.

It is crucial to control the pH of the reaction medium. While the reaction is acid-catalyzed, an excessively acidic environment will protonate the amine nucleophile, rendering it non-nucleophilic and hindering the initial addition step.

reaction_mechanism acetone Acetone (Propan-2-one) step1 Protonation of Carbonyl acetone->step1 aminoacetamide Aminoacetamide step2 Nucleophilic Attack aminoacetamide->step2 H_plus H+ H_plus->step1 product This compound protonated_acetone Protonated Acetone protonated_acetone->step2 carbinolamine Carbinolamine Intermediate step3 Proton Transfer carbinolamine->step3 protonated_carbinolamine Protonated Carbinolamine step4 Elimination of Water protonated_carbinolamine->step4 protonated_imine Protonated Imine step5 Deprotonation protonated_imine->step5 step1->protonated_acetone step2->carbinolamine step3->protonated_carbinolamine step4->protonated_imine - H2O step5->H_plus Regeneration of Catalyst step5->product

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of this compound. It is crucial to perform this experiment in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityPurity
Aminoacetamide Hydrochloride110.5411.05 g (0.1 mol)≥98%
Sodium Hydroxide40.004.00 g (0.1 mol)≥97%
Acetone58.088.71 mL (0.12 mol)≥99.5%
Ethanol46.07100 mL95%
Glacial Acetic Acid60.050.5 mLCatalyst
Anhydrous Sodium Sulfate142.04~5 gDrying Agent
Diethyl Ether74.12As neededRecrystallization
Preparation of Free Aminoacetamide

Note: If free aminoacetamide is available, this step can be omitted. This procedure is for the in-situ generation of the free amine from its hydrochloride salt.

  • In a 250 mL Erlenmeyer flask, dissolve 11.05 g (0.1 mol) of aminoacetamide hydrochloride in 50 mL of distilled water.

  • In a separate beaker, dissolve 4.00 g (0.1 mol) of sodium hydroxide in 20 mL of distilled water. Caution: This process is exothermic.

  • Cool the sodium hydroxide solution to room temperature in an ice bath.

  • Slowly add the cooled sodium hydroxide solution to the aminoacetamide hydrochloride solution with constant stirring.

  • The resulting solution contains the free aminoacetamide and is used directly in the next step.

Synthesis of this compound

experimental_workflow start Start reagent_prep Prepare Free Aminoacetamide Solution start->reagent_prep reaction_setup Combine Reagents in Reaction Flask: - Free Aminoacetamide Solution - Ethanol - Acetone - Glacial Acetic Acid reagent_prep->reaction_setup reflux Reflux the Reaction Mixture for 2-3 hours reaction_setup->reflux cooling Cool the Reaction Mixture to Room Temperature reflux->cooling solvent_removal Remove Solvent under Reduced Pressure cooling->solvent_removal extraction Dissolve Residue in Ethyl Acetate and Wash with Brine solvent_removal->extraction drying Dry the Organic Layer with Anhydrous Sodium Sulfate extraction->drying filtration Filter to Remove Drying Agent drying->filtration concentration Concentrate the Filtrate filtration->concentration purification Purify by Recrystallization from Diethyl Ether/Hexane concentration->purification characterization Characterize the Product (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: Experimental workflow for the synthesis and purification of this compound.

  • To the aqueous solution of free aminoacetamide from the previous step, add 100 mL of 95% ethanol.

  • Transfer the solution to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 8.71 mL (0.12 mol) of acetone to the reaction mixture.

  • Add 0.5 mL of glacial acetic acid to the flask to catalyze the reaction.

  • Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in approximately 50 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 2 x 25 mL of brine (saturated NaCl solution) to remove any remaining inorganic salts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot diethyl ether.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the purified product in a vacuum oven.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~1.9 (s, 3H, CH₃-C=O), ~2.0 (s, 6H, (CH₃)₂C=N), ~7.5-8.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~20-25 ((CH₃)₂C=N and CH₃-C=O), ~160-165 (C=N), ~170-175 (C=O)
IR (KBr, cm⁻¹)ν: ~3200-3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1640 (C=N stretch), ~1550 (N-H bend, amide II)
Mass Spectrometry (EI)m/z: 114.08 (M⁺), characteristic fragmentation pattern

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

The presence of the characteristic N-H, C=O, and C=N stretching vibrations in the IR spectrum, along with the expected proton and carbon signals in the NMR spectra, confirms the successful synthesis of this compound. Mass spectrometry will further verify the molecular weight of the compound.

Safety and Handling

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

  • Aminoacetamide Hydrochloride: May cause skin and eye irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Always handle these chemicals in a fume hood and wear appropriate PPE.

Conclusion

This technical guide has detailed a reliable and reproducible method for the synthesis of this compound from acetone and aminoacetamide. By providing a thorough understanding of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The principles and techniques outlined herein can be applied to the synthesis of a broader range of N-acylhydrazone derivatives, facilitating the exploration of their therapeutic potential.

References

  • Valente, S., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4965. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Jin, X., et al. (2019). Synthesis and biological evaluation of novel N-acylhydrazone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(15), 1937-1941.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

A Technical Guide to the Predicted Spectral Characteristics of N-(propan-2-ylideneamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed theoretical analysis of the spectral characteristics of N-(propan-2-ylideneamino)acetamide. In the absence of publicly available experimental spectra, this guide synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established principles of chemical spectroscopy and are intended to serve as a reference benchmark for researchers, scientists, and drug development professionals who may synthesize or encounter this compound. Each section explains the causality behind the predicted spectral features, offers a standardized protocol for experimental data acquisition, and presents the data in a clear, structured format.

Molecular Structure and Overview

This compound is a chemical compound featuring both an acetamide group and an N-imino group derived from acetone. Its structural attributes—specifically the combination of an amide, an imine (C=N bond), and isopropyl and acetyl methyl groups—give rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for structural verification, purity assessment, and metabolic studies.

The molecular structure dictates the electronic environments of each atom and the vibrational modes of its bonds, which are the basis for the predicted spectral data that follow.

Figure 1: Chemical Structure of this compound with proton labels (a-e) for NMR analysis.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound is based on the analysis of chemical shifts (δ), spin-spin coupling, and integration.

Predicted Data
LabelProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a-C(=O)CH₃2.0 - 2.2Singlet (s)3H
b-NH-7.5 - 8.5Broad Singlet (br s)1H
d=C(CH₃)₂1.9 - 2.1Singlet (s)3H
e=C(CH₃)₂1.9 - 2.1Singlet (s)3H
Interpretation and Causality
  • Protons (a) - Acetyl Methyl Group: These protons are adjacent to a carbonyl group (C=O), which is electron-withdrawing. This deshielding effect shifts their resonance downfield to approximately 2.0-2.2 ppm. With no adjacent non-equivalent protons, the signal is expected to be a sharp singlet.

  • Proton (b) - Amide N-H: The amide proton is typically found significantly downfield due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces electron density around the proton. Its chemical shift is also highly dependent on solvent and concentration due to hydrogen bonding. The signal is often broad due to quadrupole coupling with the nitrogen nucleus and potential chemical exchange.

  • Protons (d, e) - Isopropylidene Methyl Groups: These two methyl groups are attached to an imine carbon (C=N). The imine group is also electron-withdrawing, placing these signals in the 1.9-2.1 ppm range. Due to free rotation, these two methyl groups are chemically equivalent and are not coupled to each other, resulting in a single singlet integrating to 6H. However, for clarity in the table, they are shown separately but are expected to be isochronous (resonate at the same frequency).

Standard Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate all signals.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The predicted chemical shifts are based on the functional groups attached to each carbon.

Predicted Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃-C=O20 - 25
CH₃-C =O168 - 172
(C H₃)₂-C=N18 - 24
(CH₃)₂-C =N160 - 165
Interpretation and Causality
  • Amide Carbonyl Carbon (CH₃-C=O): This carbon is double-bonded to an oxygen and single-bonded to a nitrogen. This environment is highly deshielded, resulting in a chemical shift far downfield, typically in the 168-172 ppm range.

  • Imine Carbon ((CH₃)₂-C=N): The carbon of the C=N double bond is also significantly deshielded, though typically less so than a carbonyl carbon. Its resonance is predicted to be in the 160-165 ppm region.

  • Acetyl Methyl Carbon (CH₃-C=O): This sp³ hybridized carbon is adjacent to an electron-withdrawing carbonyl group, placing its signal in the 20-25 ppm range.

  • Isopropylidene Methyl Carbons ((CH₃)₂-C=N): These two equivalent sp³ carbons are attached to the imine carbon. Their chemical environment is similar to the acetyl methyl carbon, and they are expected to resonate in a comparable range of 18-24 ppm.

Standard Experimental Protocol
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher, as the natural abundance of ¹³C is low (~1.1%).

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing key information about the functional groups present.

Predicted Data
Wavenumber (cm⁻¹)Bond VibrationIntensity
3250 - 3350N-H Stretch (Amide)Medium
2950 - 3000C-H Stretch (sp³ Alkyl)Medium
1680 - 1700C=O Stretch (Amide I band)Strong
1640 - 1660C=N Stretch (Imine)Medium
1530 - 1570N-H Bend (Amide II band)Medium
Interpretation and Causality
  • N-H Stretch (Amide): The stretching vibration of the N-H bond in the amide group is expected to appear as a medium-intensity peak in the 3250-3350 cm⁻¹ region.

  • C-H Stretch (Alkyl): The signals for the methyl C-H bond stretches will appear just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): The carbonyl stretch is one of the most characteristic and intense absorptions in the IR spectrum. For a secondary amide, this "Amide I" band is very strong and predicted to be around 1680-1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

  • C=N Stretch (Imine): The imine double bond stretch is typically found in the 1640-1660 cm⁻¹ region. This peak may sometimes overlap with or be close to the stronger amide carbonyl peak.

  • N-H Bend (Amide II): This band arises from a combination of N-H bending and C-N stretching vibrations. It is a characteristic feature of secondary amides and appears as a medium-intensity peak around 1530-1570 cm⁻¹.

Standard Experimental Protocol
  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by finely grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

    • Liquid/Solution: Cast a thin film of the neat compound (if liquid) between two salt (NaCl or KBr) plates, or create a solution in a solvent like chloroform and place it in a solution cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or KBr pellet/solvent).

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of the molecular weight and structural features.

Predicted Data
  • Molecular Formula: C₅H₁₀N₂O

  • Molecular Weight: 114.15 g/mol

  • Predicted Molecular Ion [M]⁺•: m/z = 114

Predicted Fragmentation Pathway

The molecular ion [M]⁺• of this compound is expected to undergo fragmentation through several plausible pathways, primarily involving the cleavage of bonds adjacent to the amide and imine functional groups.

M [C₅H₁₀N₂O]⁺• m/z = 114 (Molecular Ion) F1 [C₂H₃O]⁺ m/z = 43 (Acetyl Cation) M->F1 α-cleavage (C-N bond) F2 [C₄H₇N₂]⁺ m/z = 83 M->F2 α-cleavage (C-N bond) F3 [C₃H₆N]⁺ m/z = 56 (Iminium Cation) M->F3 α-cleavage (N-N bond) F4 [C₂H₄NO]• m/z = 58 M->F4 α-cleavage (N-N bond)

An In-Depth Technical Guide to the Synthesis of N-(propan-2-ylideneamino)acetamide and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(propan-2-ylideneamino)acetamide, a key N-acylhydrazone, and its derivatives. N-acylhydrazones represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] This document delineates the core synthetic strategies, delves into the mechanistic underpinnings of the reactions, provides detailed experimental protocols, and discusses methods for the characterization and purification of the target compounds. Furthermore, it explores the synthesis of analogues to facilitate structure-activity relationship (SAR) studies, crucial for the development of novel therapeutic agents.

Introduction: The Significance of the N-Acylhydrazone Scaffold

The N-acylhydrazone moiety, characterized by the R-C(O)-NH-N=C< functional group, is a cornerstone in modern drug discovery. Its prevalence in a variety of biologically active molecules stems from its unique structural and electronic properties. The presence of both a hydrogen bond donor (NH) and acceptor (C=O) group, coupled with the potential for E/Z isomerism around the C=N bond, allows for diverse and specific interactions with biological targets.[1]

This compound, also known as N-isopropylideneacetohydrazide, serves as a fundamental building block for the synthesis of a library of derivatives. Its straightforward synthesis and the accessibility of its precursors make it an attractive starting point for medicinal chemistry campaigns. This guide aims to provide researchers with the foundational knowledge and practical protocols to confidently synthesize and explore this important class of compounds.

Core Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the key intermediate, acetohydrazide. The second step is the condensation of this hydrazide with acetone to yield the final N-acylhydrazone product.

Synthesis_Overview cluster_0 Step 1: Acetohydrazide Synthesis cluster_1 Step 2: Condensation Starting Material Acetic Acid Derivative (e.g., Ethyl Acetate or Acetic Acid) Acetohydrazide Acetohydrazide Starting Material->Acetohydrazide Hydrazine Hydrate Acetohydrazide_ref Acetohydrazide Acetohydrazide->Acetohydrazide_ref Acetone Acetone Target_Molecule This compound Acetone->Target_Molecule Acid Catalyst (optional)

Figure 1: General two-step synthetic workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Formation of Acetohydrazide

The synthesis of acetohydrazide can be approached via two primary routes:

  • Route A: Hydrazinolysis of an Ester: This is a classic and widely used method involving the nucleophilic acyl substitution of an acetate ester, typically ethyl acetate, with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, yielding acetohydrazide.

  • Route B: Direct Amidation of Acetic Acid: This method involves the direct reaction of acetic acid with hydrazine hydrate. This reaction is typically slower and may require a catalyst or harsher conditions to drive the dehydration and formation of the amide bond.

N-Acylhydrazone Formation: The Condensation Reaction

The formation of the this compound occurs through the condensation of acetohydrazide with acetone. This reaction is a nucleophilic addition-elimination at the carbonyl group.

Condensation_Mechanism Acetone Acetone (Electrophile) Protonation Protonation of Carbonyl Oxygen (Acid Catalysis) Nucleophilic_Attack Nucleophilic Attack by Hydrazide Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Dehydration Dehydration (Loss of Water) Proton_Transfer->Dehydration Product This compound Dehydration->Product - H2O Acetohydrazide Acetohydrazide Acetohydrazide->Nucleophilic_Attack

Figure 2: Mechanism of the acid-catalyzed condensation of acetohydrazide with acetone.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen of acetone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the acetohydrazide.[3] The subsequent elimination of a water molecule results in the formation of the stable C=N double bond of the hydrazone.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis of this compound.

Synthesis of Acetohydrazide from Ethyl Acetate

This protocol is based on the well-established hydrazinolysis of esters.

Materials and Equipment:

  • Ethyl acetate

  • Hydrazine hydrate (80-100%)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetate (1.0 eq) and absolute ethanol.

  • Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the resulting white crystalline solid (acetohydrazide) under vacuum.

Synthesis of this compound

This protocol describes the condensation of acetohydrazide with acetone.

Materials and Equipment:

  • Acetohydrazide

  • Acetone

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve acetohydrazide (1.0 eq) in a minimal amount of methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add acetone (1.0-1.5 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Microwave-Assisted Synthesis (Alternative to 4.2): Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5][6]

  • In a microwave-safe vessel, combine acetohydrazide (1.0 eq) and acetone (1.0-1.5 eq).

  • Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 80-100 °C) for 5-15 minutes.

  • After cooling, the product can often be isolated by simple filtration or after removal of excess acetone. Recrystallization may be performed for higher purity.

Purification and Characterization

Purification and thorough characterization are essential to ensure the identity and purity of the synthesized compounds.

Purification
  • Recrystallization: This is the most common method for purifying solid N-acylhydrazones. The choice of solvent is critical and is typically determined empirically. Common solvent systems include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Column Chromatography: For less crystalline products or to separate mixtures, silica gel column chromatography can be employed. A typical eluent system would be a mixture of ethyl acetate and hexane, with the polarity adjusted based on the specific compound.[7]

Characterization

The structure of this compound and its analogues can be unequivocally confirmed using a combination of spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the acetyl methyl protons, the two diastereotopic methyl protons of the isopropylidene group, and the NH proton. The chemical shifts will be indicative of the electronic environment of each proton.
¹³C NMR Resonances for the carbonyl carbon, the C=N carbon, the acetyl methyl carbon, and the two isopropylidene methyl carbons.
FT-IR Characteristic absorption bands for the N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=N stretching (around 1620-1640 cm⁻¹).[7]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of Analogues and Derivatives

The synthetic framework described above is highly versatile and can be readily adapted to produce a wide range of analogues for SAR studies.

Variation of the Hydrazide Component

By starting with different acyl hydrazides, the acetamide moiety can be modified. These hydrazides can be synthesized from the corresponding carboxylic acids or esters.

Analogue_Synthesis_Hydrazide Substituted_Hydrazide Substituted Acyl Hydrazide (R-C(O)NHNH2) Analogue_1 N-(propan-2-ylideneamino)-R-acetamide Substituted_Hydrazide->Analogue_1 Acetone Acetone Acetone->Analogue_1

Figure 3: Synthesis of analogues by varying the acyl hydrazide.

Variation of the Carbonyl Component

By replacing acetone with other aldehydes or ketones, a diverse library of N-acylhydrazones can be generated. This allows for the exploration of the steric and electronic requirements of the binding pocket of a biological target.

Analogue_Synthesis_Carbonyl Acetohydrazide Acetohydrazide Analogue_2 N-(R1R2-ylideneamino)acetamide Acetohydrazide->Analogue_2 Substituted_Carbonyl Substituted Aldehyde or Ketone (R1R2C=O) Substituted_Carbonyl->Analogue_2

Figure 4: Synthesis of analogues by varying the carbonyl compound.

Conclusion

The synthesis of this compound and its analogues is a robust and versatile process that provides access to a class of compounds with significant potential in drug discovery. This guide has outlined the fundamental synthetic strategies, provided detailed experimental protocols, and discussed the necessary techniques for purification and characterization. By leveraging the information presented herein, researchers can efficiently synthesize and explore the chemical space of N-acylhydrazones, paving the way for the development of novel and effective therapeutic agents.

References

  • Castillo, J. C., et al. (2018). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. [Link]

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  • Huma, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. [Link]

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  • Barreiro, E. J., et al. (2010). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. Letters in Organic Chemistry, 7(1), 65-69. [Link]

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  • Various Authors. (2019). Reaction pathway for synthesis acetohydrazide derivative of CZT and its.... ResearchGate. [Link]

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  • Various Authors. (2023). Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes. MDPI. [Link]

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An In-depth Technical Guide to N-(propan-2-ylideneamino)acetamide: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(propan-2-ylideneamino)acetamide, a Schiff base derived from the condensation of acetamide and acetone. While specific literature on this compound is notably scarce, this document leverages established principles of imine chemistry and spectroscopic data from analogous structures to present a detailed projection of its synthesis, purification, and characterization. By examining the reaction mechanisms and analytical methodologies pertinent to N-acyl imines, this guide serves as a foundational resource for researchers interested in the exploration and potential application of this and related compounds. All protocols and structural elucidations are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction and Historical Perspective

The study of imines, compounds containing a carbon-nitrogen double bond, dates back to the 19th century, with the term "imine" first coined by the German chemist Albert Ladenburg in 1883.[1] These compounds, also widely known as Schiff bases, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[2][3][4] This reaction is a cornerstone of organic synthesis due to its versatility and the broad utility of the resulting imines in various chemical transformations and as ligands in coordination chemistry.[3][4][5][6]

This guide, therefore, adopts a first-principles approach, extrapolating from the well-documented chemistry of analogous N-substituted imines to provide a robust technical framework for its synthesis and characterization. The methodologies described herein are based on established, peer-reviewed protocols for similar chemical entities, ensuring a high degree of scientific validity.

Synthesis of this compound

The synthesis of this compound is predicated on the condensation reaction between acetamide and acetone. This reaction is reversible and typically requires catalytic conditions and the removal of water to drive the equilibrium towards the product.[2]

Reaction Principle and Mechanism

The formation of the imine involves a nucleophilic addition of the amine group of acetamide to the carbonyl carbon of acetone, forming a carbinolamine intermediate. This is followed by the elimination of a water molecule, often facilitated by an acid or base catalyst, to yield the final imine product.[7]

Proposed Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of Schiff bases from aliphatic ketones and primary amides.

Materials:

  • Acetamide (CH₃CONH₂)

  • Acetone (CH₃COCH₃)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetamide (1 equivalent) and a 5-fold molar excess of acetone in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.01 equivalents).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess acetone under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization or column chromatography.

Purification and Handling

Given that imines derived from aliphatic ketones can be susceptible to hydrolysis, all purification steps should be conducted under anhydrous conditions.[8] The purified this compound should be stored in a desiccator over a suitable drying agent.

Structural Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the expected spectral data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetamide moiety and the two methyl groups of the isopropylidene moiety. Due to the C=N double bond, the two methyl groups of the isopropylidene fragment may be chemically non-equivalent, leading to two separate singlets. The chemical shifts would provide key information about the electronic environment of the protons.[5][9][10]

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the imine carbon (C=N) in the downfield region. The carbonyl carbon of the acetamide group and the carbons of the methyl groups would also exhibit characteristic chemical shifts.[11]

Table 1: Predicted NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CH₃ (Acetamide)~2.1~25
C=O (Acetamide)-~170
C(CH₃)₂~1.9, ~2.0~28, ~29
C=N-~165
Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in this compound. A strong absorption band corresponding to the C=N stretching vibration is expected in the region of 1610-1647 cm⁻¹.[12][13] The C=O stretching of the amide group would also be prominent, typically around 1680-1700 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies

Functional Group Predicted Absorption Range (cm⁻¹)
C=N Stretch (Imine)1610 - 1647
C=O Stretch (Amide)1680 - 1700
C-H Stretch (Aliphatic)2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₁₀N₂O, MW: 114.15 g/mol ).[12][14]

Potential Applications and Future Directions

While this compound itself is not well-documented, Schiff bases, in general, have a wide array of applications. They are known to exhibit biological activities, including antibacterial, antifungal, and anticancer properties.[15] They also serve as versatile intermediates in organic synthesis and as ligands for the formation of metal complexes.[3][4]

Future research on this compound could involve:

  • Optimization of Synthesis: A systematic study of catalysts, solvents, and reaction conditions to develop a high-yield synthesis protocol.

  • Biological Screening: Evaluation of its potential antimicrobial and cytotoxic activities.

  • Coordination Chemistry: Investigation of its ability to form complexes with various metal ions and characterization of the resulting coordination compounds.

  • Reaction Chemistry: Exploration of its reactivity in various organic transformations, such as reductions, cycloadditions, and nucleophilic additions.

Visualizations

Synthesis Workflow

SynthesisWorkflow Reactants Acetamide & Acetone Mixing Mix in Anhydrous Toluene + Catalyst (p-TsOH) Reactants->Mixing Reflux Reflux with Dean-Stark Trap Mixing->Reflux Workup Solvent Removal (Rotary Evaporation) Reflux->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

ReactionMechanism cluster_0 Nucleophilic Attack cluster_1 Dehydration Acetamide H₃C-C(=O)NH₂ Acetone H₃C-C(=O)-CH₃ Acetamide->Acetone + Carbinolamine H₃C-C(OH)(CH₃)-NH-C(=O)-CH₃ Acetone->Carbinolamine Protonated_Carbinolamine H₃C-C(OH₂⁺)(CH₃)-NH-C(=O)-CH₃ Carbinolamine->Protonated_Carbinolamine + H⁺ Imine H₃C-C(=N-C(=O)-CH₃)-CH₃ Protonated_Carbinolamine->Imine - H₂O, - H⁺ Water H₂O

Caption: Proposed mechanism for the formation of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, exploration of this compound. By grounding the discussion in the fundamental principles of imine chemistry and drawing parallels with well-characterized analogous compounds, a detailed framework for its synthesis and structural elucidation has been established. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into this and other under-explored areas of organic chemistry. The presented protocols and expected analytical data provide a solid starting point for any future experimental work on this compound.

References

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Methodological & Application

Application Notes and Protocols for N-(propan-2-ylideneamino)acetamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(propan-2-ylideneamino)acetamide as a Versatile Ligand

This compound is a member of the N-acylhydrazone class of compounds, a versatile and highly studied group of ligands in coordination chemistry.[1] These molecules are characterized by the -CO-NH-N=C- functional group, which provides a robust platform for the chelation of a wide array of metal ions.[2] The presence of both a hard oxygen donor from the amide group and a borderline nitrogen donor from the imine group allows for the formation of stable five-membered chelate rings with metal centers.[3][4] This structural motif is central to the diverse applications of N-acylhydrazone metal complexes, which span from catalysis to medicinal inorganic chemistry.[5][6] The specific ligand, this compound, derived from the simple and readily available precursors acetohydrazide and acetone, offers a foundational model for understanding the coordination chemistry of this important class of ligands. These application notes provide detailed protocols for the synthesis of the ligand and its metal complexes, their characterization, and an overview of their potential applications for researchers in chemistry and drug development.

Synthesis of this compound Ligand

The synthesis of this compound is a straightforward condensation reaction between acetohydrazide and acetone. This reaction is typically carried out in a suitable solvent and can be catalyzed by a small amount of acid.

Protocol: Synthesis of this compound
  • Materials:

    • Acetohydrazide (1.0 eq)

    • Acetone (1.2 eq)

    • Methanol (or Ethanol)

    • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve acetohydrazide (1.0 eq) in methanol in the round-bottom flask with stirring.

    • To this solution, add acetone (1.2 eq) in a single portion.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the flask to room temperature and then in an ice bath to facilitate precipitation.

    • Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Acetohydrazide Acetohydrazide (CH3CONHNH2) Ligand This compound (CH3CONHN=C(CH3)2) Acetohydrazide->Ligand + Acetone (Methanol, H+) Acetone Acetone ((CH3)2CO)

Caption: Synthesis of this compound.

Coordination Chemistry and Synthesis of Metal Complexes

This compound is expected to act as a bidentate ligand, coordinating to a metal center through the amide oxygen and the imine nitrogen atoms, forming a stable five-membered chelate ring.[7] This coordination mode is typical for N-acylhydrazones and is a key feature of their chemistry.

General Protocol: Synthesis of Metal(II) Complexes
  • Materials:

    • This compound (2.0 eq)

    • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂) (1.0 eq)

    • Methanol (or Ethanol)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure:

    • Dissolve the this compound ligand (2.0 eq) in hot methanol in a round-bottom flask.

    • In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimal amount of methanol.

    • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

    • A change in color and/or the formation of a precipitate is often observed upon addition of the metal salt.

    • Reflux the reaction mixture for 2-3 hours to ensure complete complexation.

    • Cool the reaction mixture to room temperature, and then in an ice bath.

    • Collect the solid complex by vacuum filtration.

    • Wash the product with cold methanol and then with a non-polar solvent like diethyl ether.

    • Dry the complex in a desiccator or a vacuum oven.

Coordination Mode:

Caption: Bidentate coordination of the ligand to a metal ion.

Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Technique This compound (Ligand) Metal Complex Rationale
FTIR (cm⁻¹) ν(N-H) ~3200, ν(C=O) ~1680, ν(C=N) ~1620ν(N-H) may shift or disappear upon deprotonation, ν(C=O) shifts to lower frequency (~1650), ν(C=N) shifts to lower frequency (~1600)Shifts in vibrational frequencies of the C=O and C=N groups upon coordination to the metal ion provide strong evidence of complex formation.
¹H NMR (ppm) δ(N-H) ~10-11, δ(CH₃-C=O) ~2.1, δ(CH₃-C=N) ~1.9, 2.0Broadening or disappearance of the N-H proton signal. Shifts in the positions of the methyl protons.Changes in the chemical environment of the protons upon coordination are reflected in their NMR signals. Paramagnetic metal ions will lead to significant broadening of the signals.
UV-Vis (nm) π-π* transitions of C=O and C=N groups in the UV region.Ligand-to-metal charge transfer (LMCT) bands may appear. For transition metals, d-d transitions may be observed in the visible region.The appearance of new absorption bands in the visible region is indicative of the formation of a coordination complex and provides information about its electronic structure.
Mass Spec. Molecular ion peak corresponding to the ligand's mass.Molecular ion peak corresponding to the complex, or peaks corresponding to fragments of the complex.Confirms the molecular weight of the synthesized compounds.
Elemental Analysis %C, %H, %N should match the calculated values.%C, %H, %N, and %M should match the calculated values for the proposed complex stoichiometry.Provides quantitative confirmation of the elemental composition of the synthesized compounds.

Potential Applications

While specific applications for this compound complexes are not yet reported, the broader class of N-acylhydrazone metal complexes has shown significant promise in several fields, suggesting potential avenues for investigation.

  • Biological and Pharmaceutical Applications: N-acylhydrazone derivatives and their metal complexes are well-documented for their wide range of biological activities.[5][8] These include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][6][9] The chelation of the metal ion can enhance the biological activity of the ligand, a principle that is actively explored in the design of new metallodrugs.

  • Catalysis: Schiff base complexes, including N-acylhydrazones, are known to be effective catalysts for various organic transformations.[6] Their versatility stems from the ability to tune the steric and electronic properties of the ligand and the choice of the central metal ion.

  • Chemosensors: The N-acylhydrazone scaffold has been successfully employed in the design of chemosensors for the detection of various ions and neutral molecules.[8] The coordination event with a target analyte can trigger a change in the spectroscopic properties (e.g., color or fluorescence) of the molecule, enabling its detection.

Conclusion

This compound represents a fundamental and accessible entry point into the rich and diverse field of N-acylhydrazone coordination chemistry. The straightforward synthesis of the ligand and its metal complexes, combined with the extensive literature on the properties and applications of this class of compounds, makes it an excellent system for both educational and research purposes. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers and professionals interested in exploring the potential of this and related ligands in coordination chemistry, catalysis, and drug development.

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  • Kumar, A., et al. (2017). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 51(4), 620-630. [Link]

  • Iskander, M. F., et al. (1974). The N-acylhydrazine grouping as a ligand. I. Coordination compounds of Keto- and Enol-N-acylhydrazines with cobalt(II), nickel(II), and copper(II). Australian Journal of Chemistry, 27(7), 1409-1421. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 154-160. [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 14(2), 163-167. [Link]

  • Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958. [Link]81_N-2-Acetylphenylacetamide)

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N-(propan-2-ylideneamino)acetamide as a Protecting Group for Amines: An Exploration of Imine and Acetamide Protective Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials development, the judicious protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, are often prime candidates for transient masking to prevent unwanted side reactions.[1][2] A desirable protecting group should be easy to install and remove in high yields under mild conditions that do not compromise the integrity of the rest of the molecule.[2][3]

This guide addresses the query surrounding N-(propan-2-ylideneamino)acetamide as a protecting group for amines. It is important to note that this specific compound is not a commonly documented or utilized protecting group in the chemical literature. However, its structure intriguingly combines two classical amine protection strategies: the formation of an imine (from the propan-2-ylidene moiety) and the use of an acetamide group.

Therefore, this document will first briefly touch upon the hypothetical use of this compound and then provide a detailed, practical guide to the two well-established parent strategies it represents: Imine (Schiff Base) Formation and Acetamide Protection . By understanding these fundamental techniques, researchers can make informed decisions about the most suitable approach for their specific synthetic challenges.

Part 1: The Concept of this compound Protection

The structure of this compound suggests a bifunctional protecting group. The primary amine would first be converted to an acetamide, and then the amide nitrogen would react with acetone to form the N-ylideneamine. This is a non-standard approach, and the stability and cleavage of such a group are not well-established. A more conventional approach would be to use either an imine or an acetamide protecting group, but not typically a combination in this manner.

Part 2: Imine (Schiff Base) Protection of Primary Amines

The reaction of a primary amine with an aldehyde or a ketone, such as acetone, reversibly forms an imine, also known as a Schiff base. This transformation effectively masks the nucleophilicity of the primary amine.

Causality Behind Experimental Choices

The formation of an imine is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct is typically removed.[4] This can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent. The reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5]

Deprotection is achieved by hydrolysis, which is the reverse of the formation reaction. The presence of water, often with acid catalysis, shifts the equilibrium back towards the amine and the carbonyl compound.[5]

Experimental Protocol: Imine Formation (Protection)

Objective: To protect a primary amine as an N-propan-2-ylidene (isopropylidene) imine.

Materials:

  • Primary amine (1.0 eq)

  • Acetone (can be used as solvent or in slight excess)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01-0.05 eq)

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using azeotropic removal), add the primary amine and a suitable solvent (e.g., toluene).

  • Add acetone (1.1 - 2.0 eq, or it can be used as the solvent).

  • Add a catalytic amount of p-TsOH.

  • If not using a Dean-Stark trap, add a dehydrating agent like anhydrous MgSO₄.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting amine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a dehydrating agent was used, filter it off.

  • Concentrate the filtrate under reduced pressure to obtain the crude imine, which can be purified by distillation or chromatography if necessary.

Experimental Protocol: Imine Cleavage (Deprotection)

Objective: To hydrolyze the N-propan-2-ylidene imine to regenerate the primary amine.

Materials:

  • N-protected imine (1.0 eq)

  • Water

  • Aqueous acid (e.g., 1 M HCl or acetic acid)

  • A suitable organic solvent (e.g., THF, Dioxane)

Step-by-Step Methodology:

  • Dissolve the imine in a water-miscible organic solvent like THF or dioxane.

  • Add an aqueous acidic solution (e.g., 1 M HCl). The amount of acid can be catalytic or stoichiometric.

  • Stir the mixture at room temperature. The reaction is typically fast.[5] Monitor the reaction by TLC or GC-MS for the disappearance of the imine and the appearance of the amine.

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Data Summary: Imine Protection
ParameterProtectionDeprotection
Reagents Ketone/Aldehyde (e.g., Acetone), mild acid catalystWater, Acid (e.g., HCl, Acetic Acid)
Conditions Reflux with water removalRoom temperature
Byproducts WaterKetone/Aldehyde
Stability Stable to basic conditions, organometallics, hydridesLabile to aqueous acid
Visualization: Imine Formation and Hydrolysis Workflow

G cluster_protection Protection cluster_deprotection Deprotection P_Start Primary Amine (R-NH2) + Acetone P_Step1 Add catalytic acid (e.g., p-TsOH) P_Start->P_Step1 P_Step2 Reflux with water removal P_Step1->P_Step2 P_End N-propan-2-ylideneamine (Imine) P_Step2->P_End D_Start N-propan-2-ylideneamine P_End->D_Start Protected Amine for further synthesis D_Step1 Add aqueous acid (e.g., 1M HCl) D_Start->D_Step1 D_Step2 Stir at Room Temperature D_Step1->D_Step2 D_End Primary Amine (R-NH2) D_Step2->D_End

Caption: Workflow for Imine Protection and Deprotection.

Part 3: Acetamide Protection of Amines

The conversion of an amine to an acetamide is a robust and widely used protection strategy.[1] Acetamides are significantly less nucleophilic and basic than the corresponding amines.

Causality Behind Experimental Choices

Acetylation is typically achieved using an electrophilic acetylating agent such as acetic anhydride or acetyl chloride. A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct (acetic acid or HCl) and to facilitate the reaction.[6]

The deprotection of acetamides requires more forcing conditions than imines, reflecting their greater stability.[7] This is usually accomplished by hydrolysis under strongly acidic or basic conditions at elevated temperatures.[6] This stability makes acetamides suitable for reactions where imines would be too labile, but it also means that deprotection might not be compatible with sensitive functional groups.

Experimental Protocol: Acetamide Formation (Protection)

Objective: To protect a primary or secondary amine as an acetamide.

Materials:

  • Amine (1.0 eq)

  • Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) (1.0 - 1.2 eq)

  • Base (e.g., Triethylamine (TEA) or Pyridine) (1.1 - 1.5 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Step-by-Step Methodology:

  • Dissolve the amine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath (0 °C).

  • Add the base (e.g., TEA).

  • Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetamide.

Experimental Protocol: Acetamide Cleavage (Deprotection)

Objective: To hydrolyze an acetamide to regenerate the amine.

Method A: Acidic Hydrolysis

Materials:

  • Acetamide (1.0 eq)

  • Aqueous strong acid (e.g., 6 M HCl or H₂SO₄)

  • Co-solvent (e.g., ethanol, dioxane) if needed for solubility

Step-by-Step Methodology:

  • Suspend or dissolve the acetamide in the aqueous acid solution.

  • Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by adding a base (e.g., solid NaOH or a concentrated NaOH solution) while cooling in an ice bath.

  • Extract the liberated amine with a suitable organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to obtain the amine.

Method B: Basic Hydrolysis

Materials:

  • Acetamide (1.0 eq)

  • Aqueous strong base (e.g., 6 M NaOH or KOH)

  • Co-solvent (e.g., ethanol)

Step-by-Step Methodology:

  • Suspend or dissolve the acetamide in the aqueous base solution (with a co-solvent if necessary).

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to afford the free amine.

Data Summary: Acetamide Protection
ParameterProtectionDeprotection
Reagents Acetic Anhydride or Acetyl Chloride, BaseStrong Acid (e.g., 6 M HCl) or Strong Base (e.g., 6 M NaOH)
Conditions 0 °C to room temperatureReflux
Byproducts Acetic acid/HCl salt of the baseAcetate salt
Stability Very stable to a wide range of conditionsLabile to strong acid/base at high temperatures
Visualization: Acetamide Protection and Deprotection Mechanism

G cluster_protection_mech Protection Mechanism (Acetylation) cluster_deprotection_mech Deprotection Mechanism (Acidic Hydrolysis) PM_Start R-NH2 + Ac₂O PM_Step1 Nucleophilic attack of amine on carbonyl PM_Start->PM_Step1 PM_Step2 Loss of acetate leaving group PM_Step1->PM_Step2 PM_End R-NH-Ac (Acetamide) PM_Step2->PM_End DM_Start R-NH-Ac DM_Step1 Protonation of carbonyl oxygen DM_Start->DM_Step1 DM_Step2 Nucleophilic attack of H₂O DM_Step1->DM_Step2 DM_Step3 Proton transfers and elimination of amine DM_Step2->DM_Step3 DM_End R-NH3⁺ + Acetic Acid DM_Step3->DM_End

Caption: Mechanisms for Acetamide Protection and Deprotection.

Conclusion and Authoritative Grounding

While this compound is not a conventional protecting group, its constituent parts represent two important strategies in organic synthesis. Imine formation offers a mild and easily reversible method for protecting primary amines, particularly when stability to strong reagents is not required. Conversely, acetamide protection provides a robust and stable masking of amines, suitable for more demanding reaction conditions, with the trade-off of requiring harsher methods for its removal. The choice between these and other protecting groups is a critical decision in synthetic design, dictated by the overall synthetic route and the chemical nature of the substrate.[1][8] For a comprehensive overview of various amine protecting groups and their stability, "Greene's Protective Groups in Organic Synthesis" remains an indispensable resource.

References

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Application Notes and Protocols for the Antimicrobial Investigation of N-(propan-2-ylideneamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of N-(propan-2-ylideneamino)acetamide, a Schiff base compound, for its potential antimicrobial properties. These application notes and protocols are designed to offer a structured and scientifically rigorous framework for the initial screening and mechanistic evaluation of this compound. The methodologies detailed herein are grounded in established microbiological techniques and are intended to generate reliable and reproducible data to inform further drug development efforts.

Introduction: The Scientific Rationale for Investigating this compound

This compound belongs to the Schiff base class of organic compounds, which are characterized by the presence of a carbon-nitrogen double bond (azomethine group). This functional group is of significant interest in medicinal chemistry due to its involvement in various biological activities.[1][2] The imine group is often crucial for the biological activities exhibited by Schiff bases.[2] While extensive research exists on various acetamide derivatives and other Schiff bases demonstrating antimicrobial potential, to date, the specific compound this compound remains underexplored in this context.[3][4][5]

The structural features of this compound, including the reactive azomethine bond and the acetamide moiety, provide a compelling basis for its investigation as a potential antimicrobial agent. This guide outlines a systematic approach to first, determine its in vitro efficacy against a panel of clinically relevant microorganisms and second, to probe its potential mechanism of action.

Chemical Structure of this compound:

  • IUPAC Name: this compound[6]

  • Molecular Formula: C₅H₁₀N₂O[6]

  • Molecular Weight: 114.15 g/mol [6]

  • SMILES: CC(=NNC(=O)C)C[6]

Preliminary Screening: Determining Antimicrobial Susceptibility

The initial phase of research should focus on establishing whether this compound exhibits antimicrobial activity. Two widely accepted and complementary methods for this preliminary screening are the agar disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7][8]

Agar Disk Diffusion Method

This qualitative or semi-quantitative test provides a rapid assessment of a compound's ability to inhibit microbial growth.[9][10] An antimicrobial-impregnated disk is placed on an agar surface inoculated with the test microorganism.[2][10] The compound diffuses into the agar, and if it is effective, it will produce a zone of no growth around the disk, known as a zone of inhibition.[9]

  • Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a bacterial suspension and standardize it to a 0.5 McFarland turbidity standard.[7]

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate. This should be done in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[7]

  • Application of Disks: Prepare sterile filter paper disks (6 mm diameter) impregnated with known concentrations of this compound (e.g., 10 µg, 30 µg, 50 µg). Aseptically place the disks onto the inoculated agar surface.[11] Ensure firm contact with the agar.

  • Controls:

    • Positive Control: A disk containing a known antibiotic (e.g., ciprofloxacin for bacteria).

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters.[7] The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15] This quantitative method is essential for evaluating the potency of a potential new antimicrobial.[16] The broth microdilution method is a widely used technique for determining the MIC in a 96-well microtiter plate format.[17][18][19][20]

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100 times the expected MIC.[21]

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[12][15] The final volume in each well should be 100 µL.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension as described in Protocol 2.1 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.[21]

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Growth Control: A well containing only the inoculated broth.

    • Sterility Control: A well containing only uninoculated broth.

    • Positive Control: A row of wells with a known antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[22]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[12]

Data Presentation: MIC Values

Test OrganismStrain IDThis compound MIC (µg/mL)
Staphylococcus aureusATCC 29213Experimental Value
Escherichia coliATCC 25922Experimental Value
Pseudomonas aeruginosaATCC 27853Experimental Value
Enterococcus faecalisATCC 29212Experimental Value
Candida albicansATCC 90028Experimental Value

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][23] For novel compounds, these breakpoints are not yet established.

Determining Bactericidal versus Bacteriostatic Activity

Once the MIC is determined, it is crucial to understand whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This is determined by finding the Minimum Bactericidal Concentration (MBC).[24][25]

Protocol 3.1: Minimum Bactericidal Concentration (MBC) Assay
  • Perform MIC Assay: Following the completion of the broth microdilution MIC test (Protocol 2.2), take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[21][25]

Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is a critical step in its development.[26][27] For Schiff bases, several potential mechanisms of action have been proposed, often involving interference with essential cellular processes.[28] A logical workflow for investigating the mechanism of action of this compound is outlined below.

Workflow for Mechanism of Action Studies

G cluster_0 Initial Hypothesis Generation cluster_1 Primary Mechanistic Assays cluster_2 Target Identification (If Primary Assays are Positive) cluster_3 Validation A This compound (Schiff Base Structure) B Known Schiff Base MOAs: - Cell Wall Inhibition - Protein Synthesis Inhibition - DNA/RNA Synthesis Inhibition - Cell Membrane Disruption A->B Structural Analogy C Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) B->C Hypothesis Testing D Macromolecule Synthesis Assays (Radiolabeled Precursors for DNA, RNA, Protein, Peptidoglycan) B->D Hypothesis Testing E Affinity Chromatography C->E Further Investigation F Thermal Proteome Profiling D->F Further Investigation G Resistant Mutant Selection & Genome Sequencing D->G Further Investigation H In Vitro Enzyme Assays with Purified Target E->H F->H G->H I Validation of Target Engagement in Whole Cells H->I

Caption: Workflow for Investigating the Mechanism of Action.

Potential Mechanisms of Action of Schiff Bases

While the precise mechanism of this compound is unknown, the mode of action of many antimicrobial compounds involves various cellular targets.[28] These can include:

  • Interference with Cell Wall Synthesis: This can lead to altered cell permeability or disorganization of the lipoprotein layer, ultimately causing cell death.[28][29]

  • Inhibition of Protein Synthesis: Targeting different ribosomal subunits can disrupt essential protein production.[29]

  • Disruption of Nucleic Acid Metabolism: This can occur through binding to enzymes like RNA polymerase and topoisomerase.[29]

  • Inhibition of Folate Synthesis: This pathway is crucial for the synthesis of nucleic acids.[29]

  • Cell Membrane Disruption: Some compounds can disorganize the cell membrane, leading to leakage of cellular contents.[29]

For Schiff base metal complexes, it has been suggested that the metal ions can be adsorbed on the surface of the cell wall, disturbing respiration and blocking protein synthesis.[28] While this compound is not a metal complex, the azomethine group may play a role in chelating essential metal ions within the bacterial cell, thereby inhibiting metalloenzymes.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the initial antimicrobial evaluation of this compound. A systematic approach, beginning with broad screening and progressing to more detailed mechanistic studies, is essential for elucidating the therapeutic potential of this novel compound. The data generated from these studies will be invaluable for guiding future research, including lead optimization, in vivo efficacy studies, and toxicity assessments. The exploration of new chemical scaffolds like this compound is a critical component in the global effort to combat the growing challenge of antimicrobial resistance.[30]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(propan-2-ylideneamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N-(propan-2-ylideneamino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve the highest purity for your downstream applications.

I. Understanding the Molecule and Its Challenges

This compound, also known as N'-(propan-2-ylidene)acetohydrazide, is a hydrazone formed from the condensation of acetone and acetohydrazide. While the synthesis is relatively straightforward, purification of the crude product can present several challenges, primarily related to the stability of the imine (C=N) bond and the removal of starting materials and side-products. The key to successful purification lies in understanding the potential impurities and the chemical properties of the target molecule.

Potential Impurities and Their Origins

A thorough understanding of potential impurities is the first step in designing an effective purification strategy.

ImpurityChemical NameOriginRemoval Strategy
Starting Material AcetohydrazideUnreacted starting material from the condensation reaction.Recrystallization, Column Chromatography, Aqueous Wash
Starting Material AcetoneUnreacted starting material or solvent.Evaporation, Recrystallization
Side-Product Diacetone AlcoholSelf-condensation of acetone under acidic or basic conditions.[1]Recrystallization, Column Chromatography
Side-Product Mesityl OxideDehydration of diacetone alcohol.[1]Recrystallization, Column Chromatography
Hydrolysis Product Acetohydrazide & AcetoneHydrolysis of the imine bond, often catalyzed by acid or base.[2]Avoid acidic conditions (e.g., silica gel), workup quickly.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product is an oil and won't solidify. What should I do?

  • Probable Cause: The most likely reason for your product oiling out is the presence of impurities, which can depress the melting point and inhibit crystallization. Common culprits include unreacted acetone, acetohydrazide, or acetone self-condensation products like diacetone alcohol.

  • Solution:

    • Ensure complete removal of volatile impurities: Place the crude oil under high vacuum for several hours to remove any residual acetone or other low-boiling solvents.

    • Attempt trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can induce crystallization.

    • Re-purify using a different method: If trituration fails, the impurity level is likely high. Consider purification by column chromatography (see Question 3) before attempting recrystallization again.

Question 2: I'm seeing a significant loss of product during purification by silica gel column chromatography. Why is this happening?

  • Probable Cause: The imine bond in this compound is susceptible to hydrolysis, a reaction that is often catalyzed by acidic conditions.[2] Standard silica gel is acidic and can cause your product to decompose back into its starting materials, acetohydrazide and acetone, directly on the column.

  • Solution:

    • Neutralize the silica gel: Before preparing your column, slurry the silica gel in your chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-2% v/v). This will neutralize the acidic sites on the silica surface.

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina for your column chromatography. You will need to re-optimize your eluent system for alumina.

    • Work quickly: Do not let your compound sit on the column for an extended period. Elute your product as efficiently as possible.

Question 3: My recrystallized product still shows impurities by TLC/NMR. How can I improve the purity?

  • Probable Cause: The chosen recrystallization solvent system may not be optimal for selectively precipitating your target compound while leaving impurities in the mother liquor.

  • Solution:

    • Optimize your solvent system: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For this compound, consider polar protic solvents. Based on analogs like N'-(Propan-2-ylidene)nicotinohydrazide, methanol is a good starting point.[3] You can also explore two-solvent systems, such as dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol or acetone) and then adding a poor solvent (e.g., hexanes or water) dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

    • Perform multiple recrystallizations: A second recrystallization can often significantly improve purity, although at the cost of some yield.

    • Consider a pre-purification step: If the crude material is very impure, consider a preliminary purification by column chromatography before a final recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

While specific experimental data for this compound is not widely published, analogous hydrazones are often white to off-white crystalline solids.[3][4] For example, N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide is a white to off-white solid with a melting point of 165-168°C.[5] The melting point of your purified product should be sharp (a narrow range of 1-2°C). A broad melting range is indicative of impurities.

Q2: How can I store purified this compound to prevent decomposition?

Due to the potential for hydrolysis, it is recommended to store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q3: Can I use distillation to purify this compound?

Distillation can be a viable method for purifying hydrazones, particularly if the impurities have significantly different boiling points.[6] However, this is generally more suitable for liquid hydrazones. Given that this compound is likely a solid, recrystallization or chromatography are typically more practical choices. If considering distillation, it should be performed under vacuum to minimize thermal decomposition.

IV. Detailed Experimental Protocol: Recrystallization

This protocol is a starting point based on the purification of analogous compounds and general recrystallization principles.[3][7] Optimization may be required based on the purity of your crude material.

Objective: To purify crude this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hotplate/stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of your crude material in a test tube and add a few drops of methanol. Observe the solubility at room temperature. It should be sparingly soluble or insoluble. Gently warm the test tube. The solid should dissolve completely. If it dissolves readily at room temperature, methanol is not a suitable single solvent. If it does not dissolve upon heating, another solvent should be chosen.

  • Dissolution: Transfer the bulk of your crude this compound to an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol, just enough to slurry the solid.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add methanol portion-wise, allowing the mixture to return to a boil after each addition, until all the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce your recovery yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals and analyze the purity by TLC, NMR, or another suitable analytical technique.

V. Logical Workflow for Purification

The following diagram illustrates the decision-making process for the purification of crude this compound.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Crude is an oil is_solid->is_oily No recrystallize Recrystallization is_solid->recrystallize Yes high_vac High Vacuum to remove volatiles is_oily->high_vac triturate Triturate with non-polar solvent high_vac->triturate solidifies Does it solidify? triturate->solidifies solidifies->recrystallize Yes column Column Chromatography (Neutralized Silica or Alumina) solidifies->column No pure Is it pure? recrystallize->pure final_product Pure Product pure->final_product Yes pure->column No column->recrystallize

Caption: Purification workflow for this compound.

VI. References

  • PubChem. N'-(propan-2-ylidene)decanehydrazide. [Link]

  • Organic Syntheses. N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine. [Link]

  • Request PDF. Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer. [Link]

  • Google Patents. Process for producing a purified hydrazine hydrate.

  • Magritek. The Aldol Condensation. [Link]

  • Journal of the Chemical Society, Dalton Transactions. kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. [Link]

  • European Patent Office. A process for producing a purified hydrazine hydrate. [Link]

  • PMC. N′-(Propan-2-ylidene)nicotinohydrazide. [Link]

  • Reddit. Need a purification method for a free hydrazone. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • PMC. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]

  • Quick Company. Preparation Of (Z) 2,2,2 Trifluoro N (Piperazin 2 Ylidene)acetohydrazide. [Link]

  • MDPI. Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia. [Link]

  • YouTube. Crossed Aldol RXN of Acetone with Formaldehyde (RXN Mechanism). [Link]

  • Organic Syntheses. Acetone hydrazone. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. N'-(Propan-2-ylidene)hydrazinecarbothiohydrazide. [Link]

  • ResearchGate. How to purify hydrazone?. [Link]

  • RSC Publishing. Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts: Comments on the acid–base properties. [Link]

  • ResearchGate. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). [Link]

  • Austin Publishing Group. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. [Link]

  • PubChem. 2-(Propan-2-ylidene)propane-1,3-diol. [Link]

  • PubChem. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. [Link]

Sources

Troubleshooting low conversion in N-(propan-2-ylideneamino)acetamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(propan-2-ylideneamino)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this imine formation reaction. Here, we provide in-depth, field-proven insights and detailed protocols to help you troubleshoot low conversion rates and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Low Conversion

Low conversion is one of the most frequently encountered issues in the synthesis of this compound, a classic Schiff base condensation. This guide provides a logical, step-by-step approach to diagnosing and resolving the root causes of poor yields.

Q1: My reaction has stalled, and the yield of this compound is unacceptably low. What are the primary causes?

Low yields in this Schiff base formation are typically traced back to one of three key areas: equilibrium control, catalyst issues, or reagent quality. The reaction between aminoacetamide and acetone to form the imine is a reversible process, and the presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[1][2]

Primary Diagnostic Checks:

  • Water Contamination: The presence of water is the most common culprit for low yields in imine synthesis.[1][2] It shifts the equilibrium back to the starting materials (Le Chatelier's principle).

  • Incorrect pH: The reaction rate is highly pH-dependent. An optimal pH of approximately 4-5 is generally required.[3][4][5] If the pH is too low, the amine nucleophile is protonated and rendered non-reactive. If the pH is too high, the acid catalyst is not available to protonate the hydroxyl group of the intermediate, which is necessary for the elimination of water.[4][5]

  • Reagent Purity: Impurities in either the aminoacetamide or the acetone can inhibit the reaction. Ensure the starting materials are of high purity and free from water.

  • Ineffective Catalyst: An inappropriate or degraded acid catalyst will fail to promote the reaction efficiently.

Q2: How can I effectively remove water from the reaction to drive the equilibrium towards the product?

Water removal is critical for achieving high conversion. Several methods can be employed, depending on the scale and specific conditions of your reaction.

Solutions & Protocols:

  • Azeotropic Distillation: For reactions run in a suitable solvent like toluene or benzene, a Dean-Stark apparatus is the classical and most effective method for continuous water removal.[2][6]

    • Protocol:

      • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

      • Charge the flask with aminoacetamide, the solvent (e.g., toluene), and the acid catalyst.

      • Add a slight excess of acetone (1.1-1.2 equivalents).

      • Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the solvent returning to the flask.

      • Monitor the reaction by TLC or GC-MS until completion.

  • Dehydrating Agents: For smaller-scale reactions or when a Dean-Stark apparatus is not feasible, chemical desiccants are a viable alternative.

    • Recommended Agents:

      • Molecular Sieves (4Å): These are highly effective for scavenging water.[2][7] They should be activated by heating under vacuum before use.

      • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These can be added directly to the reaction mixture.[2]

    • Protocol:

      • In a round-bottom flask, combine the aminoacetamide, acetone, solvent (e.g., dry THF or dichloromethane), and acid catalyst.

      • Add activated 4Å molecular sieves (approximately 1g per 10 mL of solvent).

      • Stir the reaction at the desired temperature, monitoring its progress.

Q3: I suspect a pH issue. How do I determine the optimal pH and adjust it correctly?

The pH of the reaction medium is a delicate balance. The rate of imine formation is typically maximal around a pH of 5.[3][4][5]

Diagnostic & Optimization Protocol:

  • Initial pH Measurement: Before starting the reaction, dissolve a small amount of your aminoacetamide starting material in the chosen solvent and measure the pH.

  • Catalyst Selection: Use a mild acid catalyst. Glacial acetic acid is often a good choice. Avoid strong acids that can fully protonate the amine.

  • Incremental Addition: Run a series of small-scale trial reactions. Add incremental amounts of your acid catalyst and monitor the initial reaction rate by TLC or a rapid analytical method.

  • pH Adjustment: If the reaction is sluggish, you can cautiously add a catalytic amount of acid. If you suspect the solution is too acidic (e.g., if using a salt form of the amine), a non-nucleophilic base might be needed to liberate the free amine, but this is less common for this specific reaction.

The following diagram illustrates the troubleshooting workflow for low conversion:

Troubleshooting_Workflow Start Low Conversion Observed Check_Water Investigate Water Contamination Start->Check_Water Check_pH Verify Reaction pH Start->Check_pH Check_Reagents Assess Reagent Quality Start->Check_Reagents Water_Present Is water present or inefficiently removed? Check_Water->Water_Present pH_Optimal Is pH ~4-5? Check_pH->pH_Optimal Reagents_Pure Are reagents pure & dry? Check_Reagents->Reagents_Pure Implement_Drying Implement Drying Method: - Dean-Stark Trap - Molecular Sieves - Anhydrous Salts Water_Present->Implement_Drying Yes Success High Conversion Achieved Water_Present->Success No Rerun_Reaction_W Rerun Reaction Implement_Drying->Rerun_Reaction_W Rerun_Reaction_W->Success Adjust_pH Adjust pH with Catalytic Acid (e.g., Acetic Acid) pH_Optimal->Adjust_pH No pH_Optimal->Success Yes Rerun_Reaction_P Rerun Reaction Adjust_pH->Rerun_Reaction_P Rerun_Reaction_P->Success Purify_Reagents Purify/Dry Starting Materials: - Distill Acetone - Recrystallize Aminoacetamide Reagents_Pure->Purify_Reagents No Reagents_Pure->Success Yes Rerun_Reaction_R Rerun Reaction Purify_Reagents->Rerun_Reaction_R Rerun_Reaction_R->Success

Caption: Troubleshooting workflow for low imine conversion.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the formation of this compound?

The reaction proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the ketone carbonyl, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine.[3][8]

The diagram below outlines the key steps of the reaction mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Aminoacetamide (H₂N-CH₂CONH₂) Inter Carbinolamine ((CH₃)₂C(OH)NHCH₂CONH₂) R1->Inter Nucleophilic Addition R2 Acetone ((CH₃)₂C=O) R2->Inter Prod This compound ((CH₃)₂C=NCH₂CONH₂) Inter->Prod Dehydration (+H⁺, -H₂O) Water Water (H₂O) Inter->Water Prod->Inter Hydrolysis (+H₂O)

Sources

Recrystallization solvent systems for purifying N-(propan-2-ylideneamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying N-(propan-2-ylideneamino)acetamide

Welcome to the technical support guide for the purification of this compound. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals encountering challenges with the recrystallization of this hydrazone-amide compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot effectively and achieve high-purity material.

This compound, a molecule incorporating both a hydrazone (a class of Schiff base) and an amide functional group, presents unique purification challenges. Its polarity and potential for hydrolysis necessitate a carefully considered approach to recrystallization. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the critical chemical properties of this compound that influence solvent selection for recrystallization?

Answer: Understanding the molecular structure is key. This compound possesses two key functional groups that dictate its solubility:

  • The Amide Group (-CONH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This functionality promotes solubility in polar, protic solvents (like alcohols) and polar aprotic solvents (like acetone or acetonitrile).[1]

  • The Hydrazone Group (C=N-N-): The imine-like bond and the lone pair on the adjacent nitrogen contribute to the molecule's overall polarity. However, this group is susceptible to hydrolysis, especially under acidic conditions or in the presence of excessive water, which can cleave the molecule back to its starting materials: acetohydrazide and acetone.[2][3]

Therefore, the ideal solvent must effectively solubilize the molecule at an elevated temperature by interacting with these polar groups, while having diminished solvating power at lower temperatures to allow for crystallization.

Q2: Which solvent systems are recommended for the recrystallization of this compound, and what is the rationale?

Answer: Given the compound's polarity, several solvent systems are viable candidates. The choice depends on the specific impurity profile of your crude material. We recommend starting with single-solvent systems before exploring mixed-solvent systems for finer control.

  • Primary Recommendations (Single Solvents): Polar solvents are generally the best starting point for amides and hydrazones.[1]

    • Ethanol or Isopropanol: These protic solvents can hydrogen bond with the amide group, often providing the classic solubility profile needed for recrystallization (highly soluble when hot, sparingly soluble when cold). Ethanol is frequently cited as a suitable solvent for purifying hydrazone derivatives.[4]

    • Acetonitrile: A polar aprotic solvent that is an excellent choice for recrystallizing amides and can yield high-quality crystals.[1] It is less protic than alcohols, which can sometimes help prevent solvent inclusion in the crystal lattice.

    • Acetone: While one of the reactants for synthesis, purified acetone can be an effective recrystallization solvent, especially for removing less polar impurities.[5] Ensure your crude product is free of residual hydrazine to prevent reformation of the starting material.

  • Secondary Recommendations (Mixed-Solvent Systems): If a single solvent does not provide a sharp enough solubility difference between hot and cold conditions, a mixed-solvent system is the logical next step.

    • Ethanol/Water: The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached. Upon slow cooling, crystals should form. This is a classic method for polar organic compounds.

    • Ethyl Acetate/Hexane: Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and add hexane (the "poor" solvent) until turbidity appears. This system is excellent for compounds of intermediate polarity.

    • Dichloromethane/Ethanol: A mixture of these solvents has been successfully used for purifying related amide structures.[6]

The following table summarizes the properties of suggested solvents to aid in your selection process.[7]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
Ethanol7824.5Excellent for H-bonding; good general-purpose solvent.[4][8]
Isopropanol8219.9Slightly less polar than ethanol; may offer a better solubility curve.
Acetonitrile8237.5Highly polar aprotic; often produces high-quality crystals.[1][9]
Acetone5620.7Low boiling point, easy to remove. Ensure starting materials are absent.[5]
Ethyl Acetate776.0Medium polarity; often used in combination with a nonpolar solvent.
Water10080.1Use sparingly as an anti-solvent due to hydrolysis risk.[2]
Hexane691.9Nonpolar anti-solvent; used to reduce solubility in a polar solvent.
Q3: My compound "oiled out" during cooling instead of forming crystals. How do I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a super-saturated liquid instead of solid crystals.[7] This is a common problem, especially with impure samples (impurities can depress the melting point).

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the same solvent (10-25% more) to lower the saturation temperature.

  • Slow Down the Cooling: Rapid cooling, such as plunging a hot flask into an ice bath, is a primary cause of oiling out. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Once at room temperature, you can proceed to cooler temperatures.

  • Change the Solvent System: If the issue persists, your compound may be too soluble in the chosen solvent, or the solvent's boiling point may be too high. Switch to a lower-boiling point solvent or a mixed-solvent system where the compound is less soluble.[7]

Q4: The solution is cold, but no crystals have formed. What techniques can I use to induce crystallization?

Answer: Spontaneous nucleation can sometimes be slow. Several physical methods can be used to induce the process:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal acts as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent using a gentle stream of nitrogen or air and then attempt to cool and crystallize again.

  • Deep Cooling: Once the solution has reached room temperature without crystallization, move it to an ice bath (0 °C) and subsequently to a freezer if necessary. The drastic reduction in solubility can often force crystallization.

Q5: My recrystallized product is still showing impurities (e.g., by NMR or TLC). What are the likely causes and solutions?

Answer: Persistent impurities after a single recrystallization are not uncommon. The cause is often co-crystallization of a structurally similar compound or incomplete removal of highly soluble impurities.

Common Impurities & Solutions:

  • Unreacted Starting Materials: Acetohydrazide is quite polar and may be difficult to remove. A solvent system where the product has lower solubility (e.g., ethyl acetate/hexane) might leave it behind in the mother liquor.

  • Azine Formation: A common side reaction in hydrazone synthesis is the formation of an azine from the condensation of the hydrazone with a second equivalent of the ketone.[2] This impurity is often less polar than the desired product. A more polar solvent system (like ethanol/water) may be effective in separating it.

  • Hydrolysis Products: If the recrystallization was performed with wet solvents or for a prolonged time at high temperatures in a protic solvent, some of the hydrazone may have hydrolyzed. Ensure you use dry solvents and minimize time at reflux.[3]

Corrective Actions:

  • Second Recrystallization: Perform a second recrystallization, preferably using a different solvent system than the first. This often effectively removes impurities that have similar solubility in the initial solvent.

  • Cold Solvent Wash: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent. This can remove residual mother liquor clinging to the crystal surfaces without dissolving a significant amount of the product.[2]

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, consider other methods like flash column chromatography. However, be aware that hydrazones can sometimes be unstable on silica gel.[10] Using a deactivated silica (e.g., with triethylamine in the eluent) or switching to alumina may be necessary.

General Protocol & Workflow

This section provides a standardized workflow for the recrystallization of this compound.

Step-by-Step Experimental Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring (using a hot plate).

  • Achieve Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. Adding a large excess of solvent will reduce your final yield.

  • Hot Filtration (if necessary): If insoluble impurities (dust, inorganic salts) are present in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them on the filter under vacuum for a period, followed by transfer to a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation start Crude Product dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filt_q Insoluble impurities? dissolve->hot_filt_q hot_filt 2. Hot Filtration hot_filt_q->hot_filt Yes cool 3. Slow Cooling to Room Temp hot_filt_q->cool No hot_filt->cool ice_bath 4. Ice Bath Cooling cool->ice_bath vac_filt 5. Vacuum Filtration ice_bath->vac_filt wash 6. Wash with Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry finish Pure Product dry->finish

Caption: Workflow for the recrystallization of this compound.

References

  • BenchChem.
  • Edelmann, F. T. (2020). Answer to "How to purify hydrazone?". ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 170598512, N'-(propan-2-ylideneamino)prop-2-enimidamide. [Link]

  • Various Authors. (2024). Discussion on "How to purify Schiff base product?". ResearchGate. [Link]

  • Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. [Link]

  • Nazir, F., et al. PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Journal of Structural Chemistry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Manik, S. K., et al. (2015). Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide. Acta Crystallographica Section E, 71(Pt 5), o363–o364. [Link]

  • University of California, Los Angeles. Common Solvents for Crystallization. [Link]

  • Reddit r/Chempros. (2021). Need a purification method for a free hydrazone. [Link]

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  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

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  • MDPI. The Synthesis and Crystal Structure of Two New Hydrazone Compounds. [Link]

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Validation & Comparative

The Structure-Activity Relationship of Acetamide Analogues: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the acetamide scaffold represents a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a privileged structure in the design of novel drugs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various N-substituted acetamide analogues, offering a comparative overview of their biological activities supported by experimental data. We will explore how subtle modifications to the acetamide core can profoundly influence pharmacological outcomes, providing researchers and drug development professionals with actionable insights for their own discovery programs.

The Acetamide Core: A Versatile Pharmacophore

The N-(propan-2-ylideneamino)acetamide core, while not extensively documented in publicly available literature, provides a conceptual starting point for our discussion. The fundamental acetamide group (CH₃CONH-) is a common feature in many biologically active compounds. Its carbonyl oxygen and amide proton are excellent hydrogen bond acceptors and donors, respectively, facilitating interactions with biological targets such as enzymes and receptors. The true pharmacological potential, however, is unlocked through the diverse substitutions that can be appended to this core.

This guide will delve into several classes of acetamide derivatives, drawing on published research to illustrate key SAR principles. We will examine how modifications to different parts of the general acetamide structure influence activity, focusing on anticonvulsant, antimicrobial, and antioxidant properties.

Comparative Analysis of Acetamide Analogues

Anticonvulsant Activity

A significant body of research has focused on the development of acetamide derivatives as anticonvulsant agents.[1][2][3] These studies reveal critical insights into the structural requirements for this activity.

One exemplary class is the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[1] These compounds were designed as analogues of anticonvulsant pyrrolidine-2,5-diones, where the cyclic imide ring was replaced by a more flexible chain amide. This modification aimed to probe the importance of the heterocyclic core for activity.

Key SAR Insights for Anticonvulsant Acetamides:

  • Aromatic Substituents: The nature and position of substituents on the N-phenyl ring are crucial. For instance, 3-(trifluoromethyl)anilide derivatives generally exhibit higher activity in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts.[1]

  • Piperazine Moiety: The 4-phenylpiperazine group plays a significant role in modulating the anticonvulsant profile. Modifications to this part of the molecule can impact potency and the spectrum of activity against different seizure models.

  • Bicyclic Groups: The incorporation of bicyclic groups, such as tetralinyl and indanyl, linked to the aminoacetamide chain has been shown to yield potent anticonvulsants.[2]

Table 1: Anticonvulsant Activity of Selected Acetamide Analogues

Compound IDN-Phenyl SubstituentOther Key FeatureAnticonvulsant Activity (MES test, ED50 mg/kg)Reference
12 4-FluorophenylIsoindoline-1,3-dione30 (i.p. in mice)[3]
PID (racemic) -Propylisopropyl group57 (6 Hz, 44mA in mice)[4]
(R)-PID -Propylisopropyl group46 (6 Hz, 44mA in mice)[4]
(S)-PID -Propylisopropyl group81 (6 Hz, 44mA in mice)[4]

Note: Data is compiled from multiple sources and testing conditions may vary.

Antimicrobial and Antiprotozoal Activity

Acetamide derivatives have also shown promise as antimicrobial and antiprotozoal agents.[5][6][7] The SAR in this context often revolves around the introduction of heterocyclic moieties and specific functional groups that can interfere with microbial processes.

For example, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized as analogues of the antiprotozoal drug benznidazole.[5] The benzimidazole scaffold is a known pharmacophore in antimicrobial drug discovery.

Key SAR Insights for Antimicrobial Acetamides:

  • Heterocyclic Core: The presence of a nitrogen-containing heterocycle, such as benzimidazole or 2-mercaptobenzothiazole, is often a key determinant of antimicrobial activity.[5][7]

  • Nitro Group: The nitro group, as seen in the benzimidazole series, can be crucial for the mechanism of action, often acting as a prodrug that is activated by microbial nitroreductases.[5]

  • Aryl Substituents: The nature of the N-aryl group in the acetamide side chain can significantly modulate the potency and spectrum of activity against different pathogens.

Table 2: Antimicrobial Activity of Selected Acetamide Analogues

Compound IDCore ScaffoldN-Aryl SubstituentActivity (Example)Reference
7 2-Amino-5(6)-nitro-1H-benzimidazoleNot specifiedIC50 of 3.95 μM against G. intestinalis[5]
10 AuroneBenzyloxy substitution on B ringMIC as low as 0.78 µM against various pathogens[6]
20 AuroneIsopropyl substitution on B ringMIC as low as 0.78 µM against various pathogens[6]

Note: Data is compiled from multiple sources and testing conditions may vary.

Antioxidant and Anti-inflammatory Activity

The acetamide scaffold has also been explored for its potential antioxidant and anti-inflammatory properties.[8][9] The SAR in this area often focuses on the ability of the molecule to scavenge free radicals and modulate inflammatory pathways.

Key SAR Insights for Antioxidant Acetamides:

  • Aromatic Hydroxyl Groups: The presence of phenolic hydroxyl groups is a common feature in antioxidant compounds, as they can readily donate a hydrogen atom to neutralize free radicals.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by alkyl and aryl groups, can affect its ability to access and protect cellular membranes from oxidative damage.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of acetamide analogues.

General Synthesis of N-Arylacetamides

The synthesis of N-arylacetamides can be achieved through various standard amide coupling reactions. One common method involves the reaction of an appropriate amine with an acetylating agent.

Example Protocol for Amide Coupling:

  • Dissolve the desired amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an activator, such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add acetic acid or a substituted acetic acid derivative (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the organic layer with dilute acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of General Synthesis Workflow:

G cluster_synthesis General Synthesis of N-Arylacetamides start Start: Amine and Acetic Acid Derivative solvent Dissolve in Aprotic Solvent (e.g., DCM) start->solvent coupling Add Coupling Agent (e.g., EDC) and Activator (e.g., DMAP) solvent->coupling reaction Stir at Room Temperature (12-24h) coupling->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Acid, Base, Brine) monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final N-Arylacetamide Product purification->product

Caption: A typical workflow for the synthesis of N-arylacetamide analogues.

Anticonvulsant Activity Screening

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard preliminary screens for anticonvulsant activity.[1][3]

Maximal Electroshock (MES) Test Protocol:

  • Administer the test compound to mice or rats at various doses via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time (e.g., 30 minutes or 1 hour), subject the animals to a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or auricular electrodes.

  • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

  • Determine the median effective dose (ED50) using a sufficient number of animals and dose groups.

Diagram of Anticonvulsant Screening Workflow:

G cluster_anticonvulsant Anticonvulsant Screening start Test Compound Administration (i.p. or p.o.) mes Maximal Electroshock (MES) Test start->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz neurotoxicity Rotarod Test for Neurotoxicity (TD50) start->neurotoxicity observation Observe for Seizure Protection mes->observation scptz->observation ed50 Determine ED50 observation->ed50 pi Calculate Protective Index (TD50/ED50) ed50->pi neurotoxicity->pi

Caption: Workflow for in vivo screening of anticonvulsant compounds.

Key Structure-Activity Relationships: A Visual Summary

The following diagram illustrates the key structural features of acetamide analogues and their influence on different biological activities based on the discussed examples.

G cluster_sar Structure-Activity Relationship of Acetamide Analogues acetamide Acetamide Core R1-NH-CO-CH2-R2 r1 R1 Group (e.g., N-Aryl, Bicyclic) acetamide:f1->r1 Modulates lipophilicity and target interaction r2 R2 Group (e.g., Heterocycle, Phenylpiperazine) acetamide:f1->r2 Often key for specific biological activity anticonvulsant Anticonvulsant Activity antimicrobial Antimicrobial Activity antioxidant Antioxidant Activity r1->anticonvulsant Aromatic substituents (e.g., -CF3) enhance activity r1->antimicrobial N-Aryl groups modulate spectrum of activity r1->antioxidant Phenolic -OH groups increase activity r2->anticonvulsant Phenylpiperazine or bicyclic groups are favorable r2->antimicrobial Heterocycles (e.g., Benzimidazole) are crucial

Caption: Key SAR principles for different biological activities of acetamide analogues.

Conclusion and Future Directions

The acetamide scaffold is a remarkably versatile platform for the design of new therapeutic agents. As demonstrated through the comparative analysis of anticonvulsant, antimicrobial, and antioxidant analogues, targeted structural modifications can lead to significant improvements in potency and selectivity. The key to successful drug discovery in this area lies in a systematic approach to SAR, guided by robust biological testing and a deep understanding of the underlying mechanisms of action.

Future research should continue to explore novel substitutions on the acetamide core, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The development of multi-target acetamide derivatives, which can address complex diseases through synergistic mechanisms, also represents a promising avenue for future investigation.[10]

References

  • Di Mola, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2037. [Link][8][9][11]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link][12]

  • Corral, C., et al. (2022). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 27(19), 6543. [Link][5]

  • Bou-Fakhreddine, S., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(11), 3321. [Link][6]

  • Kaminski, K., et al. (2014). Design and Synthesis of Novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as anticonvulsant agents. European Journal of Medicinal Chemistry, 86, 644-655. [Link][1]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link][13]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link][14]

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  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(7), 2219-2233. [Link][2]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link][16]

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  • Jeyaraj, J. P., et al. (2015). Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o363–o364. [Link][19]

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 4148-4157. [Link][3]

  • Wilson, A. A., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters, 26(15), 3613-3617. [Link][20]

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A Comparative Guide to the Validation of Analytical Methods for N-(propan-2-ylideneamino)acetamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. N-(propan-2-ylideneamino)acetamide, an imine-containing compound, presents unique analytical challenges due to its chemical structure. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, offering insights into the experimental rationale and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Raman Spectroscopy. The methodologies and validation data presented herein are grounded in established principles for structurally similar molecules and are framed within the regulatory context of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to this compound and the Imperative for Accurate Quantification

This compound belongs to the imine class of compounds, characterized by a carbon-nitrogen double bond.[5] The reactivity of this functional group can influence the stability and impurity profile of pharmaceutical products. Consequently, robust analytical methods are essential for its accurate quantification in various matrices, from raw materials to finished drug products. The choice of an analytical technique is dictated by factors such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide will explore the validation of three distinct yet powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is often the most suitable approach.[6][7]

The "Why" Behind the HPLC Method Development

The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for polar analytes when used with a predominantly aqueous mobile phase. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, allows for the fine-tuning of the analyte's retention time.[6][7][8] The addition of a buffer, like phosphate or acetate, is crucial to control the pH of the mobile phase and ensure the consistent ionization state of the analyte, leading to reproducible retention times and peak shapes.[9] UV detection is appropriate for molecules with a chromophore; the imine-acetamide structure is expected to have sufficient UV absorbance for sensitive detection.

Experimental Protocol: Validated RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% A to 60% A over 10 minutes, hold for 2 minutes, then return to initial conditions

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C[9]

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL[8]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters and Expected Performance

The validation of this HPLC method would be performed according to ICH Q2(R2) guidelines.[1][3] The expected performance characteristics are summarized in the table below.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis, providing excellent sensitivity and selectivity.[10][11][12]

The Rationale for Derivatization in GC-MS

Direct analysis of polar compounds like acetamides by GC can be challenging due to their low volatility and potential for thermal degradation in the injector port.[11] Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups, increasing the molecule's volatility and thermal stability.[11] This allows for lower elution temperatures and improved peak shapes. Mass spectrometric detection provides high selectivity and allows for confident peak identification based on the mass spectrum of the derivatized analyte.[10]

Experimental Protocol: Validated GC-MS Method with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[13]

  • Inlet Temperature: 250°C

  • Oven Program: 100°C hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes

  • Injection Mode: Splitless

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte

Derivatization and Sample Preparation:

  • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

  • Add 50 µL of BSTFA and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Validation Parameters and Expected Performance

The validation of the GC-MS method would also adhere to ICH guidelines, with a focus on specificity, linearity, and sensitivity.[14]

Raman Spectroscopy: A Non-Destructive, Real-Time Monitoring Tool

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed chemical and structural information. It is a non-destructive technique that can be used for in-situ and real-time monitoring of chemical reactions, such as the formation or degradation of imines.[15][16][17]

The "Why" Behind Using Raman Spectroscopy

The key advantage of Raman spectroscopy is its ability to analyze samples directly, often without the need for sample preparation. The C=N stretch of the imine functional group gives a characteristic Raman band, allowing for its direct quantification.[16] This makes it an ideal tool for process analytical technology (PAT) applications, such as monitoring the synthesis of this compound or its stability in a formulation over time.[15]

Experimental Protocol: Quantitative Raman Spectroscopy

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 785 nm), a probe for sample interrogation, and a CCD detector.

Data Acquisition:

  • Laser Power: 100 mW

  • Integration Time: 10 seconds

  • Number of Accumulations: 5

  • Spectral Range: 400 - 1800 cm⁻¹[15]

Calibration and Measurement:

  • Prepare a series of calibration standards of this compound in the relevant matrix (e.g., reaction solvent, formulation placebo).

  • Acquire the Raman spectrum for each standard and the sample.

  • Identify the characteristic Raman band for the C=N stretch (typically in the 1640-1690 cm⁻¹ region).

  • Develop a calibration curve by plotting the intensity or area of the characteristic peak against the concentration of the standards.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Validation Parameters and Expected Performance

The validation of a Raman spectroscopic method would focus on its specificity, linearity, and accuracy within the intended concentration range.

Comparative Summary of Validated Methods

Parameter RP-HPLC with UV Detection GC-MS with Derivatization Raman Spectroscopy
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.[18]Chromatographic separation of volatile derivatives by boiling point, followed by mass-selective detection.[18]Inelastic scattering of monochromatic light to probe molecular vibrations.[15]
Sample Preparation Simple dissolution and filtration.Derivatization required to increase volatility.[18]Often minimal to none required.
Selectivity Good; can be optimized with mobile phase and column selection.Excellent; based on both retention time and mass spectrum.[10]Good; based on unique vibrational bands.
Sensitivity (LOD) Low µg/mL to high ng/mL range.Low ng/mL to pg/mL range.[10]Typically in the % to high ppm range.
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Throughput HighModerate (due to derivatization and longer run times)Very High (for real-time monitoring)
Best Suited For Routine QC, stability testing, content uniformity.Trace level impurity analysis, identification of unknowns.Process monitoring, reaction kinetics, raw material identification.

Visualizing the Analytical Workflows

To better illustrate the procedural differences, the following diagrams outline the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: RP-HPLC Analytical Workflow.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Dry Evaporate to Dryness Sample->Dry Deriv Add Reagents & Heat Dry->Deriv Inject Inject into GC-MS Deriv->Inject Separate Separation on HP-5MS Inject->Separate Detect Mass Spec Detection (SIM) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: GC-MS Analytical Workflow.

Raman_Workflow cluster_analysis Raman Analysis cluster_data Data Processing Place Place Sample Probe Illuminate with Laser Place->Probe Acquire Acquire Spectrum Probe->Acquire Identify Identify C=N Peak Acquire->Identify Calibrate Quantify vs. Calibration Identify->Calibrate

Caption: Raman Spectroscopy Analytical Workflow.

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • RP-HPLC with UV detection stands out as the most practical and robust method for routine quality control applications, offering a balance of speed, sensitivity, and precision.

  • GC-MS with derivatization is the method of choice for trace-level analysis and when unambiguous identification is required, such as in impurity profiling and degradation studies.

  • Raman spectroscopy provides a powerful, non-destructive tool for real-time process monitoring and high-throughput screening, aligning well with modern Process Analytical Technology (PAT) initiatives.

Each method, when properly validated according to ICH guidelines, can provide reliable and accurate data, ensuring the quality and safety of pharmaceutical products containing this compound.[19]

References

  • Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
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  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Retrieved from [Link]

  • ChemBK. (n.d.). 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)acetamide. Retrieved from [Link]

  • RCI Labscan. (n.d.). Propan-2-ol, HPLC. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(propan-2-ylideneamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Direct and comprehensive safety and toxicological data for N-(propan-2-ylideneamino)acetamide is limited. Therefore, a risk assessment must be conducted by extrapolating information from structurally related compounds, namely acetamide and various amine derivatives.

  • Acetamide: This parent compound is classified as a substance suspected of causing cancer (Carcinogenicity Category 2)[1]. It is crucial to handle any acetamide derivative with the assumption of similar carcinogenic potential until proven otherwise.

  • Imines and Amino Acetamides: The imine functional group (C=N) and the presence of an amino-acetamide structure suggest potential for skin and eye irritation, and possible respiratory effects, similar to related compounds like N-(2-Aminoethyl)acetamide which is known to cause severe skin burns and eye damage[2].

  • General Amine Hazards: Amines as a class of organic compounds should be handled with care, using appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, as they can be irritants or sensitizers[3].

Given these considerations, this compound must be treated as a hazardous substance. All handling and disposal procedures should be conducted with the assumption that it is potentially carcinogenic, corrosive, and an irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory. This is in line with general laboratory safety guidelines and OSHA recommendations[4][5].

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes which could cause serious eye damage[2].
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. Contaminated skin should be washed thoroughly[1].
Body Protection A lab coat, worn fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any dust or vapors[6].

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste. Do not discharge it down the drain or dispose of it with general laboratory trash[1].

Step 1: Segregation and Labeling
  • Isolate the Waste: Keep this compound waste separate from other waste streams to avoid unintended reactions.

  • Use a Designated Container: The waste container must be chemically resistant, in good condition, and have a secure, tight-fitting lid.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Potential Carcinogen," "Irritant").

Step 2: Preparing for Disposal
  • Solid Waste: If the compound is in a solid form, carefully transfer it to the designated hazardous waste container. Avoid creating dust. If there is a risk of dust, use a wet method for cleanup of any spills[7].

  • Liquid Waste (Solutions): If this compound is in a solution, do not mix it with other solvents unless you are certain of their compatibility. Store in the original or a compatible, labeled container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must also be disposed of as hazardous waste in the same designated container.

Step 3: Storage and Collection
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases[1][8].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal[8].

Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area[8].

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For liquid spills, use an inert absorbent material.

  • Collect: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it in the designated hazardous waste container[7].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling this compound Waste assess_hazard Hazard Assessment: Treat as potentially carcinogenic and irritant start->assess_hazard wear_ppe Wear Appropriate PPE: Goggles, nitrile gloves, lab coat assess_hazard->wear_ppe is_solid Is the waste solid? wear_ppe->is_solid solid_waste Solid Waste Protocol: - Avoid dust generation - Place in labeled container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No store_waste Store Waste Securely: - Designated, ventilated area - Away from incompatible materials solid_waste->store_waste liquid_waste Liquid Waste Protocol: - Do not mix with incompatible solvents - Use a sealed, labeled container is_liquid->liquid_waste Yes contaminated_materials Contaminated Materials Protocol: - Dispose of gloves, tips, etc. as hazardous waste is_liquid->contaminated_materials No (other contaminated items) liquid_waste->store_waste contaminated_materials->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of laboratory chemicals is a cornerstone of scientific excellence. While specific disposal guidelines for this compound are not explicitly documented, a thorough and cautious approach based on the known hazards of related compounds provides a robust framework for its safe handling and disposal. By adhering to these protocols, researchers can ensure a safe laboratory environment and uphold their commitment to environmental stewardship.

References

  • Penta. (2023, March 30). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024, February 22). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]

  • Brenntag. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • Spark-Space. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • 2M Holdings. (n.d.). Safety Data Sheet: PROPAN-2-OL TECH. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-(n-Propyl)acetamide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • ChemBK. (n.d.). 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N'-(propan-2-ylideneamino)prop-2-enimidamide. Retrieved from [Link]

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A-Scientist's Guide to Handling N-(propan-2-ylideneamino)acetamide: A Risk-Based Approach to PPE Selection

Author: BenchChem Technical Support Team. Date: February 2026

As researchers pushing the boundaries of science, we often work with novel compounds where comprehensive safety data is not yet available. N-(propan-2-ylideneamino)acetamide is one such chemical. This guide provides a framework for assessing its potential hazards based on its chemical structure and delineates the necessary personal protective equipment (PPE) and handling protocols. Our approach is grounded in the principle of analog-based hazard assessment, a cornerstone of laboratory safety for research chemicals.

Hazard Assessment: Deconstructing the Molecule
  • Acetamide Group: The parent compound, acetamide, is classified as a substance suspected of causing cancer (Carcinogenicity Category 2).[1] It may also cause liver damage with chronic exposure and can cause mild skin and respiratory tract irritation.[2][3] It is prudent to assume that N-substituted acetamide derivatives may share some of these toxicological properties.

  • Imine Group: Imines (also known as Schiff bases) contain a carbon-nitrogen double bond.[4] A critical characteristic of imines is their susceptibility to hydrolysis. In the presence of water or moisture, the reaction that forms the imine can reverse, breaking it down into its parent amine and carbonyl compound.[5][6] For this compound, hydrolysis would yield N-aminoacetamide and acetone.

    • Acetone: A highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[7]

    • N-aminoacetamide (or related hydrazine derivatives): While specific data on N-aminoacetamide is scarce, hydrazine derivatives as a class can be corrosive and may cause severe skin burns and eye damage.[8]

Therefore, the primary hazards to consider are:

  • Potential Carcinogenicity: Based on the acetamide structure.[1]

  • Skin and Eye Irritation/Corrosion: From the parent compound, its potential hydrolysis products, and related acetamide derivatives.[3][8]

  • Organ Toxicity (Liver): A known risk associated with acetamide.[2][3]

  • Moisture Sensitivity: The imine linkage is susceptible to hydrolysis, which can alter the chemical's properties and release potentially more hazardous or volatile components.

The Hierarchy of Controls: Beyond PPE

Before detailing PPE, it is crucial to implement engineering and administrative controls, which are the primary lines of defense in laboratory safety.

  • Engineering Controls: All work with this compound, including weighing, transfers, and reaction setups, must be conducted within a certified chemical fume hood.[8][9] This contains vapors and dust, minimizing inhalation exposure. An eyewash station and safety shower must be readily accessible.[3]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical. Minimize the quantities of the material used and stored. Ensure all personnel are trained on the potential hazards and the specific handling procedures outlined in this guide. Do not work alone when handling this substance.

Personal Protective Equipment (PPE): Your Final Barrier

PPE is essential for safeguarding against residual risks. The minimum required PPE for any work involving this compound is a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[10] However, a more detailed, task-specific approach is necessary.

  • Standard Use: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the substance in liquid or solution form.[11] Safety glasses alone are insufficient to protect from splashes.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[11][12]

A flame-resistant lab coat is required to protect clothing and skin from potential splashes.[11][13] Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, consider a chemically resistant apron worn over the lab coat.

Proper glove selection is critical. Given the compound's structure and potential hydrolysis to release acetone, nitrile gloves are a suitable initial choice.[1] However, always consult a glove manufacturer's chemical resistance chart for specific solvents being used in your procedure.

Step-by-Step Glove Protocol:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Double Gloving: For handling neat material or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides a buffer in case the outer glove is compromised.

  • Immediate Replacement: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly before donning a new glove.

  • Regular Changes: Change gloves frequently, at a minimum every two hours, or immediately if contamination is suspected. Do not wear gloves outside of the laboratory area.

If engineering controls (i.e., the chemical fume hood) are functioning correctly, respiratory protection is typically not required. However, in the event of a large spill or a failure of the fume hood, a respirator may be necessary. A full-facepiece respirator with cartridges appropriate for organic vapors and particulates (e.g., a P100/Organic Vapor cartridge) should be available for emergency use. All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes fit testing and training, as per OSHA regulations.[3]

PPE Selection Workflow

PPE_Selection cluster_0 Hazard & Task Assessment cluster_1 PPE Selection Start Start: Handling This compound Assess_Task Assess Task: - Weighing Solid? - Making Solution? - Large Volume Transfer? Start->Assess_Task Assess_Risk Assess Risk: - Splash? - Dust/Aerosol? - Spill? Assess_Task->Assess_Risk Base_PPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Assess_Risk->Base_PPE Splash_Risk Is there a Splash Risk? Base_PPE->Splash_Risk High_Splash_Risk High Splash Risk? Splash_Risk->High_Splash_Risk Yes Emergency Emergency? (Spill / Control Failure) Splash_Risk->Emergency No Add_Goggles Upgrade to Chemical Splash Goggles Add_Goggles->Emergency High_Splash_Risk->Add_Goggles No Add_Face_Shield Add Face Shield High_Splash_Risk->Add_Face_Shield Yes Add_Face_Shield->Add_Goggles Add_Face_Shield->Emergency Add_Respirator Don Emergency Respirator (Fit-Tested Users Only) Emergency->Add_Respirator Yes

Caption: A decision workflow for selecting appropriate PPE based on the specific task and associated risks.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is available and in good condition.

  • Weighing: If handling a solid, weigh the material in the fume hood. Use a disposable weigh boat and clean up any residual powder with a damp cloth to avoid generating dust.

  • Transfers: Conduct all transfers of the chemical, whether solid or in solution, within the fume hood to contain any potential vapors or spills.

  • Post-Handling: After work is complete, wipe down the work area. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water.[1]

Spill Management:

  • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent pad or sand. Place the contaminated material in a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office. Prevent others from entering the area. Only trained personnel with appropriate respiratory protection should attempt cleanup.

Disposal Plan: All waste containing this compound, including contaminated consumables (gloves, weigh boats, absorbent pads), must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste in a dedicated, properly labeled, and sealed waste container.

  • Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents, including the full name "this compound" and any solvents used.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any waste down the drain.

By adopting this comprehensive, risk-based approach, researchers can handle novel compounds like this compound with confidence, ensuring both personal safety and the integrity of their work.

References

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acetamide - SAFETY DATA SHEET. PENTA. [Link]

  • Material Safety Data Sheet - Acetamide, PA. Cole-Parmer. [Link]

  • Safety Data Sheet: Propan-2-ol. Chemos GmbH & Co.KG. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Imine formation-Typical procedures. OperaChem. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]

  • An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. ResearchGate. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Imine and Enamine Formation. Chad's Prep. [Link]

  • A CHEMISTS' GUIDE TO PPE. Brigham Young University. [Link]

  • Imines – Knowledge and References. Taylor & Francis. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.